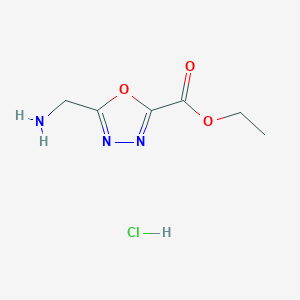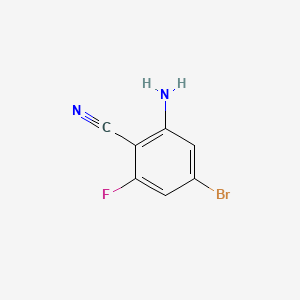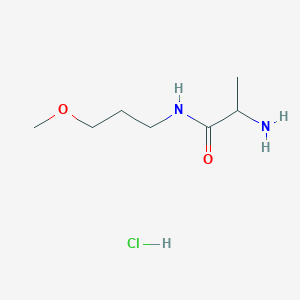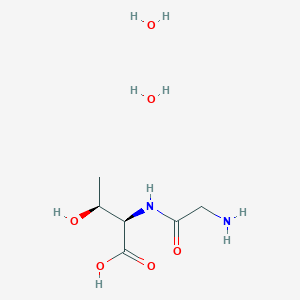
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
Descripción general
Descripción
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a chemical compound with the molecular formula C11H14FNO2 and a molar mass of 211.23 g/mol This compound is characterized by the presence of a fluorine atom, a tetrahydro-2H-pyran-4-yloxy group, and an aniline moiety
Mecanismo De Acción
Target of Action
The primary target of 3-fluoro-4-(oxan-4-yloxy)aniline is c-Met kinase . c-Met is a receptor tyrosine kinase that is expressed in endothelial and epithelial cells . In normal cells, c-Met is activated by its ligand hepatocyte growth factor (HGF)/scatter factor .
Mode of Action
3-fluoro-4-(oxan-4-yloxy)aniline interacts with c-Met kinase, leading to the inhibition of the kinase’s activity . The compound’s interaction with c-Met kinase has been studied through docking, which helped to analyze the molecular features contributing to a high inhibitory activity .
Biochemical Pathways
The inhibition of c-Met kinase by 3-fluoro-4-(oxan-4-yloxy)aniline affects the downstream signaling pathways of c-Met, which are involved in cell growth, survival, and migration
Result of Action
The inhibition of c-Met kinase by 3-fluoro-4-(oxan-4-yloxy)aniline can lead to the suppression of cell growth, survival, and migration . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline typically involves the reaction of 3-fluoroaniline with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The fluorine atom or the tetrahydro-2H-pyran-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline has diverse applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-(oxan-4-yloxy)aniline: A structurally similar compound with slight variations in the substituent groups.
3-Fluoro-4-[(tetrahydro-2H-pyran-2-yl)oxy]benzonitrile: Another related compound with a different functional group attached to the aromatic ring.
Uniqueness
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
3-fluoro-4-(oxan-4-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPPSMTYLRCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)


![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)

![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)
